![molecular formula C15H13Cl2PS B14678296 [3,3-Bis(4-chlorophenyl)propyl]phosphanethione CAS No. 31401-44-2](/img/structure/B14678296.png)
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups attached to a propyl chain, which is further bonded to a phosphanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione typically involves the reaction of 4-chlorobenzyl chloride with a suitable phosphorus reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanethione group to a phosphine group.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for use in high-performance applications.
Mechanism of Action
The mechanism of action of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [3,3-Bis(4-fluorophenyl)propyl]phosphanethione
- [3,3-Bis(4-bromophenyl)propyl]phosphanethione
- [3,3-Bis(4-methylphenyl)propyl]phosphanethione
Uniqueness
Compared to its analogs, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione exhibits unique reactivity due to the presence of chlorine atoms, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and research.
Properties
CAS No. |
31401-44-2 |
|---|---|
Molecular Formula |
C15H13Cl2PS |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-3-thiophosphorosopropyl]benzene |
InChI |
InChI=1S/C15H13Cl2PS/c16-13-5-1-11(2-6-13)15(9-10-18-19)12-3-7-14(17)8-4-12/h1-8,15H,9-10H2 |
InChI Key |
UHRFOTSPPSLVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCP=S)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


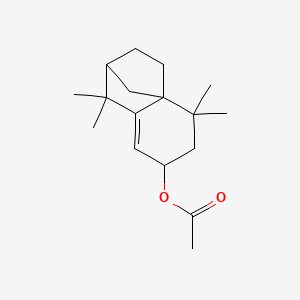

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
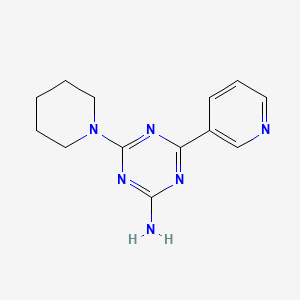
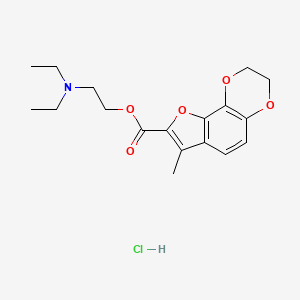
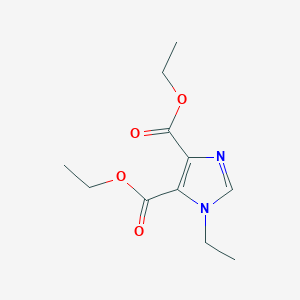
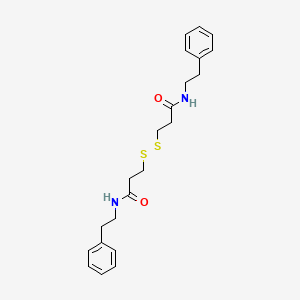
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
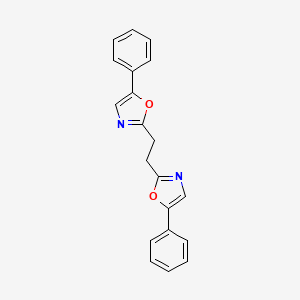
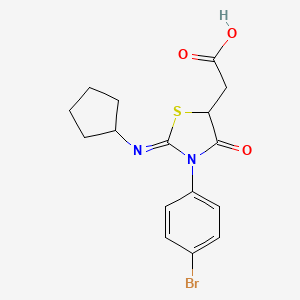



![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
